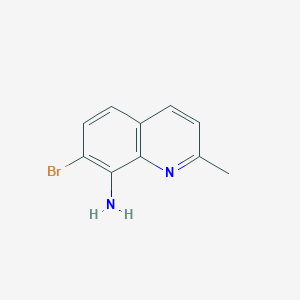

7-Bromo-2-methylquinolin-8-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. mdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling chemists to modulate the electronic and steric properties of the molecule to enhance its interaction with biological targets. mdpi.comnih.govrsc.org

Research Trajectories and Potential Applications of 7-Bromo-2-methylquinolin-8-amine

While direct and extensive research on this compound is not widely published, its structural features suggest several potential research avenues. Based on the known activities of related compounds, it is a candidate for investigation in several key areas:

Medicinal Chemistry: As a substituted aminoquinoline, it could be explored for its potential antimicrobial and anticancer activities. The bromine atom at the 7-position offers a site for further derivatization to create libraries of compounds for biological screening.

Synthetic Chemistry: The compound can serve as a versatile intermediate. The amino group can be acylated or alkylated, and the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to generate a diverse array of novel quinoline derivatives.

Materials Science: Quinoline derivatives have been explored for their potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the bromo and amino substituents could make this compound or its derivatives of interest in this field.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 1216061-60-7 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | This compound |

Synthesis and Characterization

A plausible synthetic route to this compound can be inferred from established methods for quinoline synthesis and functionalization. A common approach to the 2-methylquinoline (B7769805) core is the Doebner-von Miller reaction. mdpi.com The synthesis would likely involve the nitration of 7-bromo-2-methylquinoline (B1280046) followed by the reduction of the nitro group to an amine.

Detailed spectroscopic characterization would be essential to confirm the structure of this compound. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry would provide definitive evidence of its molecular structure. For instance, in the ¹H NMR spectrum, characteristic signals for the aromatic protons on the quinoline core and the methyl group would be expected. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEBEPMGPRYZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 7 Bromo 2 Methylquinolin 8 Amine

Reactions Involving the Bromine Moiety at C7

The bromine atom attached to the C7 position of the quinoline (B57606) ring is a key site for functionalization, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Sonogashira Reaction)

The carbon-bromine bond at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org It is a widely used method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. wikipedia.org While specific examples on 7-Bromo-2-methylquinolin-8-amine are not extensively documented, the reactivity is well-established for bromo-aromatic systems, including bromoquinolines and even more complex brominated amino acids like bromotryptophan. nih.govnih.gov The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium carbonate, in a suitable solvent mixture. nih.govnih.gov The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis. nih.gov

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.gov It is a reliable method for synthesizing arylalkynes. The reaction of bromoquinolines with various terminal alkynes proceeds under standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base in an appropriate solvent. organic-chemistry.orgwikipedia.org A three-component variation, known as the imidoylative Sonogashira coupling, can be used to synthesize substituted 4-aminoquinolines from o-bromoanilines, alkynes, and isocyanides in a one-pot procedure. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) catalyst + Base | Aryl-, vinyl-, or alkyl-substituted quinoline |

| Sonogashira | Terminal alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Amine base | Alkynyl-substituted quinoline |

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, the reactivity towards SNAr at the C7 position would be influenced by the electronic effects of the quinoline nitrogen and the other substituents. While direct substitution of the bromo group can be challenging, such reactions are known to occur on halo-quinolines, particularly with strong nucleophiles under specific conditions. acs.orgoup.com

Reactions Involving the Amino Moiety at C8

The primary amino group at the C8 position is a versatile functional handle, readily undergoing derivatization through various reactions.

Derivatization of the Amino Group (e.g., Alkylation, Acylation, Schiff Base Formation)

The nucleophilic nature of the C8-amino group allows for its modification to form a wide range of derivatives.

Alkylation: The amino group can be alkylated using alkyl halides. For instance, the reaction of 6-methoxy-8-aminoquinoline with isopropylaminoalkyl halides has been studied to produce antimalarial drugs like pentaquine. acs.org The reaction rate and success are often dependent on pH and temperature. acs.org More recently, methods for the site-selective C5–H and N–H alkylation of unprotected 8-aminoquinolines using para-quinone methides have been developed, offering mild, metal-free conditions for derivatization. rsc.org

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or carboxylic acids (using coupling agents) to form amides. acs.orgnih.govrsc.org This reaction is fundamental and has been used to synthesize a variety of N-acyl-8-aminoquinolines. acs.orgnih.gov For bifunctional molecules like 2-amino-8-quinolinol, chemoselective acylation can be directed to either the amino or the hydroxyl group by carefully choosing the reaction conditions and acylating agent. rsc.orgrsc.orgresearchgate.net

Schiff Base Formation: Primary amines, such as the one at C8, condense with aldehydes or ketones to form imines, also known as Schiff bases. The reaction of 8-aminoquinoline (B160924) with various aldehydes, including o-vanillin and 2,6-pyridinedicarboxaldehyde, has been used to synthesize Schiff base ligands capable of coordinating with metal ions. researchgate.netasianpubs.orgajrconline.orgpsu.edu This reaction typically proceeds by refluxing the reactants in a solvent like ethanol. ajrconline.org

Table 2: Common Derivatization Reactions of the C8-Amino Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Alkylation | Alkyl Halide / para-Quinone Methide | Secondary/Tertiary Amine |

| Acylation | Acyl Halide / Carboxylic Acid + Coupling Agent | Amide |

| Schiff Base Formation | Aldehyde / Ketone | Imine (C=N) |

Oxidative and Reductive Transformations of the Amino Group

The 8-aminoquinoline moiety can participate in redox reactions. The electrochemical oxidation of 8-aminoquinoline has been studied, revealing pH-dependent pathways that can lead to dimerization or further oxidation products. researchgate.net This is crucial for understanding the redox stability of drugs based on this scaffold. researchgate.net Conversely, the quinoline ring system itself can be reduced. For example, 8-aminoquinoline derivatives can be converted to their 1,2,3,4-tetrahydroquinoline (B108954) analogues, which have been explored as potential antimalarial agents. nih.gov This reduction typically affects the pyridine (B92270) part of the quinoline system.

Transformations of the Quinoline Heterocyclic Framework

Beyond the functional groups, the quinoline ring system itself can undergo transformations. Classical methods like the Skraup and Friedländer syntheses are used to construct the quinoline scaffold itself. nih.govnih.gov Once formed, the heterocyclic framework can be modified.

Oxidation: The quinoline ring is generally resistant to oxidation, but under strong conditions, it can be cleaved. More commonly, substituents on the ring can be oxidized. For example, the oxidation of 8-hydroxyquinoline (B1678124) with tert-butyl hydroperoxide can yield quinoline-5,8-dione. rsc.org

Reduction: The pyridine portion of the quinoline ring is more susceptible to reduction than the benzene (B151609) portion. Catalytic hydrogenation can selectively reduce the N-containing ring to yield 1,2,3,4-tetrahydroquinolines. nih.gov This transformation is used to create reduced 8-aminoquinoline analogues. nih.gov

Ring Expansion/Rearrangement: Modern synthetic methods have been developed for more complex transformations. For instance, regiodivergent ring-expansion of oxindoles can be used to synthesize quinolinone isomers, which are structurally related to the quinoline core. acs.org Radical-mediated reactions have also emerged as a powerful tool for constructing and modifying the quinoline scaffold. nih.gov

Further Annulation and Cyclization Reactions

The presence of the 8-amino group on the quinoline framework of this compound provides a reactive site for the construction of additional fused rings, leading to the formation of polycyclic heteroaromatic systems. While specific examples starting directly from this compound are not extensively documented, established synthetic methodologies for quinoline chemistry, such as the Combes and Skraup reactions, can be adapted to achieve such transformations. wikipedia.orgbrieflands.com

The Combes quinoline synthesis, for instance, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org In the context of this compound, the amino group can act as the nucleophile, reacting with a suitable β-diketone to form a new carbocyclic ring fused to the quinoline core. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. wikipedia.org The regioselectivity of this annulation would be influenced by the steric and electronic effects of the substituents on the quinoline ring.

Similarly, the Skraup reaction, which typically uses glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid, could potentially be employed to construct a new pyridine ring fused to the existing quinoline structure, leading to phenanthroline-type derivatives. brieflands.com The reaction mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amino group, followed by cyclization and oxidation.

The Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, represents another synthetic route for the construction of new rings on amino-substituted quinolines. rsc.org This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. By utilizing this compound as the aniline component, it is feasible to synthesize complex, fused heterocyclic structures.

These annulation and cyclization strategies are pivotal in expanding the structural diversity of quinoline-based compounds, paving the way for the synthesis of novel polycyclic systems with potential applications in materials science and medicinal chemistry.

Oxidative Dehydrogenation Processes for Quinoline Formation

The term "oxidative dehydrogenation" in the context of this compound is somewhat atypical, as the quinoline core is already an aromatic system. However, oxidative transformations involving the substituents on the quinoline ring can lead to the formation of new functional groups or fused ring systems.

One notable oxidative reaction is the conversion of the methyl group at the 2-position to an aldehyde. This transformation can be achieved using selenium dioxide (SeO₂), a common reagent for the oxidation of benzylic methyl groups. This reaction would yield 7-bromo-8-aminoquinoline-2-carbaldehyde, a valuable intermediate for further synthetic modifications. arkat-usa.org

Furthermore, oxidative coupling reactions could potentially involve both the amino and methyl groups, leading to the formation of new heterocyclic rings. While specific examples with this compound are scarce, analogous reactions in related systems suggest the feasibility of such transformations. For instance, intramolecular oxidative C-N bond formation could lead to the synthesis of fused pyrazolo- or pyridazino-quinoline systems under appropriate catalytic conditions.

It is also conceivable that under certain oxidative conditions, the quinoline ring itself could be transformed into a quinoline-5,8-dione. This type of reaction has been reported for other 2-methylquinoline (B7769805) derivatives, typically proceeding through a multi-step sequence involving demethylation, oxidative bromination, amination, and subsequent debromination. nih.gov

The table below summarizes potential oxidative transformations of this compound based on the reactivity of analogous compounds.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Selenium Dioxide (SeO₂) | 7-Bromo-8-aminoquinoline-2-carbaldehyde | Methyl Group Oxidation |

| This compound | Various Oxidants | Fused Heterocyclic Systems | Oxidative Cyclization |

| 2-Methylquinoline Derivatives | Multi-step Sequence | 2-Methylquinoline-5,8-dione | Ring Oxidation |

Regioselective Functionalization of the Quinoline Core (e.g., Carbaldehyde Introduction)

The introduction of a carbaldehyde group onto the quinoline core of this compound can be effectively achieved through electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a prominent method. niscpr.res.inresearchgate.netchemijournal.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. niscpr.res.in

The regioselectivity of the Vilsmeier-Haack formylation on this compound is dictated by the directing effects of the existing substituents. The 8-amino group is a strong activating group and an ortho-, para-director. In this case, the positions ortho (C7) and para (C5) to the amino group are the most likely sites for electrophilic attack. However, the C7 position is already occupied by a bromine atom. Therefore, the formylation is expected to occur regioselectively at the C5 position.

This predicted regioselectivity is supported by related literature on the formylation of 8-substituted quinolines. For instance, the Vilsmeier-Haack reaction on other 8-aminoquinoline derivatives has been shown to yield the corresponding 5-formyl products.

The resulting 7-bromo-2-methyl-8-aminoquinoline-5-carbaldehyde is a versatile intermediate. The aldehyde functionality can participate in a wide range of subsequent reactions, including condensation with amines to form Schiff bases, Wittig reactions to introduce carbon-carbon double bonds, and oxidation to a carboxylic acid. This functional handle significantly enhances the synthetic utility of the parent molecule.

The table below outlines the expected Vilsmeier-Haack formylation of this compound.

| Reactant | Reagents | Expected Major Product |

| This compound | POCl₃, DMF | 7-Bromo-2-methyl-8-aminoquinoline-5-carbaldehyde |

Advanced Spectroscopic and Computational Characterization of 7 Bromo 2 Methylquinolin 8 Amine

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 7-Bromo-2-methylquinolin-8-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronic effects of the bromine atom, the amine group, and the heterocyclic quinoline (B57606) ring system. The aromatic protons on the quinoline core typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The methyl group at the 2-position gives rise to a characteristic singlet peak in the upfield region, usually around 2.5-2.7 ppm. The protons of the amine group can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The protons on the benzene (B151609) ring portion of the quinoline system, H-5 and H-6, are expected to be doublets due to coupling with each other. The bromine at position 7 will influence the chemical shift of the adjacent H-6. The protons on the pyridine (B92270) ring, H-3 and H-4, will also exhibit characteristic shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.6 | Singlet |

| NH₂ | Variable (broad) | Singlet |

| H-3 | ~7.2 | Doublet |

| H-4 | ~8.0 | Doublet |

| H-5 | ~7.8 | Doublet |

| H-6 | ~7.5 | Doublet |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm. The carbon atom attached to the bromine (C-7) will have its chemical shift significantly influenced by the halogen's electronegativity. The carbon of the methyl group (C-CH₃) will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-CH₃ | ~25 |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~115 |

| C-8 | ~145 |

| C-8a | ~138 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) help to identify proton-proton coupling networks, confirming the connectivity of adjacent protons in the quinoline ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase. The TOF analyzer then separates the ions based on their time of flight to the detector, providing high resolution and mass accuracy. For this compound, ESI-TOF-MS would be expected to show a strong signal for the protonated molecule, [M+H]⁺. The high mass accuracy of the TOF analyzer would further confirm the elemental composition. Fragmentation patterns can also be studied using tandem mass spectrometry (MS/MS) experiments, which can provide valuable information about the connectivity of the molecule. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its purity, molecular weight, and fragmentation pattern, which is instrumental in confirming its structure.

While specific experimental GC-MS data for this compound is not extensively reported in the public domain, analysis of structurally related compounds allows for the prediction of its behavior. For instance, the GC-MS analysis of a similar compound, 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde, revealed a retention time (t_r) of 7.617 minutes under specific chromatographic conditions. mdpi.com The mass spectrum of this related compound showed a molecular ion peak (M⁺) at m/z 267, corresponding to its molecular weight. mdpi.com

For this compound, with a molecular formula of C₁₀H₉BrN₂, the expected molecular ion peak in the mass spectrum would be at approximately m/z 237 and 239, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The fragmentation pattern in EI-MS is anticipated to follow characteristic pathways for quinolines and aromatic amines. libretexts.org Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for aliphatic amines. libretexts.org In the case of aromatic amines like this compound, fragmentation would likely involve the loss of small neutral molecules or radicals. Key fragmentation pathways for ketamine analogues, which also contain an amine group attached to a cyclic structure, include the α-cleavage of the carbon bond adjacent to the amine and further losses of small molecules. mdpi.com Based on these principles, expected fragmentation of this compound could involve the loss of a hydrogen radical (H·) to form a stable cation, or cleavage of the methyl group.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Ion (M⁺) | m/z 237/239 (due to Br isotopes) |

| Major Fragment Ions | Fragments resulting from loss of H, CH₃, NH₂, and rearrangement products. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is expected to exhibit characteristic peaks for the amine group, the aromatic quinoline core, and the carbon-bromine bond.

The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. orgchemboulder.com The N-H bending vibration (scissoring) for primary amines is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically observed between 1335-1250 cm⁻¹. orgchemboulder.com

The quinoline ring itself will produce a series of characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring system typically appear in the 1650-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the range of 600-500 cm⁻¹. For instance, in a related bromo-chloro-substituted quinazolinone, the C-Br stretching absorption was observed at 576 cm⁻¹. researchgate.net

Table 2: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| > 3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Methyl Group |

| 1650-1580 | N-H Bend (scissoring) | Primary Amine |

| 1650-1400 | C=C and C=N Stretch | Quinoline Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 600-500 | C-Br Stretch | Bromo-substituent |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide further confirmation of the quinoline ring vibrations and the C-Br bond.

Studies on quinoline and its derivatives have shown characteristic Raman bands. For instance, the Raman spectrum of quinoline exhibits prominent bands around 1014 cm⁻¹ and 1033 cm⁻¹. bitp.kiev.ua The ring breathing vibrations of the quinoline scaffold are typically strong in the Raman spectrum. The C-Br stretching vibration would also be Raman active. The symmetric vibrations of the substituted quinoline ring are expected to be particularly enhanced in the Raman spectrum, providing valuable structural information. The development of quinoline derivatives as Raman probes highlights the utility of this technique in characterizing such molecules. acs.org

Electronic Absorption and Emission Properties

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy, which provide insights into the electronic transitions and the potential of the molecule to act as a fluorophore.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. The absorption spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε). The UV-Vis spectrum of this compound is expected to be influenced by the extended π-system of the quinoline ring and the electronic effects of the bromo, methyl, and amino substituents.

Quinoline itself exhibits absorption bands around 275 nm and 310 nm. The introduction of an amino group, a strong auxochrome, is known to cause a bathochromic (red) shift in the absorption maxima. For example, 6-aminoquinoline (B144246) shows absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net The bromine atom, being an electron-withdrawing group, can also influence the electronic transitions. A study on 8-bromo-7-hydroxyquinoline acetate (B1210297) also detailed its UV-Vis absorption properties, showing the influence of substitution on the electronic spectra. nih.gov Therefore, this compound is expected to have its main absorption bands in the UVA range (315-400 nm).

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Electronic Transition | Chromophore |

| ~320-360 nm | π → π | Substituted Quinoline Ring |

| ~270-290 nm | π → π | Quinoline Ring |

Fluorescence Spectroscopy and Fluorophore Potential

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment.

For comparison, various substituted quinolines have been synthesized and their fluorescence properties studied. nih.gov The development of quinoline-based fluorescent probes indicates the inherent emissive nature of this heterocyclic system. acs.org A detailed investigation of this compound would involve measuring its excitation and emission spectra, determining its fluorescence quantum yield, and assessing its solvatochromic behavior to fully characterize its potential as a fluorophore.

Solid-State Structure Determination by X-ray Crystallography (for relevant derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and packing within the crystal lattice. While a crystal structure for this compound itself is not publicly available, analysis of closely related 8-aminoquinoline (B160924) derivatives provides a clear blueprint for what such an investigation would reveal.

An X-ray crystallographic analysis of a derivative of this compound would provide the data illustrated in the table below.

Table 1: Representative Crystallographic Data for an 8-Aminoquinoline Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 12.76, b = 22.01, c = 8.97 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 104.8, γ = 90 |

| Bond Length (C-Br) | The distance between the Carbon and Bromine atoms. | ~1.90 Å |

| Bond Angle (C-C-N) | The angle formed by three connected atoms. | ~120° |

| Torsion Angle | The dihedral angle describing the rotation around a bond. | Varies based on substituent |

Note: Example values are based on data for analogous structures and serve for illustrative purposes. acs.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers a powerful suite of tools to complement and predict the findings of experimental studies. Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular properties at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For this compound, this would involve finding the most stable arrangement of the amino and methyl groups relative to the quinoline plane. Studies on analogous compounds like 4-amino-2-methylquinoline have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict molecular geometries. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Computational studies on similar quinoline derivatives, such as 2-Chloro-7-methylquinoline-3-carbaldehyde, have utilized DFT to calculate these values, providing a model for what to expect for this compound. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Quinoline Derivative

| Parameter | Description | Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.01 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.78 |

| Egap (LUMO-HOMO) | The energy difference between LUMO and HOMO. | 4.23 |

Data based on calculations for the trans conformer of 2-Chloro-7-methylquinoline-3-carbaldehyde at the B3LYP/6-311++G(d,p) level. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. brighton.ac.uk It allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons (e.g., around the nitrogen atom of the quinoline ring and the amino group), making them susceptible to electrophilic attack. Regions of positive potential, colored blue, indicate an electron deficiency and are sites for nucleophilic attack.

For this compound, the MEP map would show a high negative potential around the N1 atom of the quinoline ring and the N-atom of the 8-amino group, identifying them as primary sites for protonation or coordination with metal ions. The hydrogen atoms of the amino group would appear as regions of positive potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding, and for predicting the molecule's reactivity patterns. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. This method is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

A TD-DFT analysis of this compound would yield the excitation energies (corresponding to absorption wavelengths) and their associated oscillator strengths, which relate to the intensity of the absorption peaks. A computational study on the analogous 2-Chloro-7-methylquinoline-3-carbaldehyde calculated the excitation energy for the S₀→S₂ transition to be 3.75 eV for its trans conformer. nih.gov This corresponds to an electronic transition that would be observed in its UV-Vis spectrum. Similar calculations for the target molecule would predict its characteristic spectral peaks.

Table 3: Representative TD-DFT Calculated Excitation Energies for an Analogous Quinoline Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 3.55 | 0.0012 |

| S₀ → S₂ | 3.75 | 0.2315 |

| S₀ → S₃ | 4.41 | 0.0000 |

Data based on calculations for the trans conformer of 2-Chloro-7-methylquinoline-3-carbaldehyde. nih.gov

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach within DFT for calculating NMR chemical shifts (δ). researchgate.netmdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra.

This process involves optimizing the molecule's geometry and then performing a GIAO calculation. The resulting theoretical chemical shifts can be correlated with experimental data to confirm resonance assignments. Excellent correlations between GIAO-computed and experimental NMR shifts have been demonstrated for various quinoline and isoquinoline (B145761) derivatives. mdpi.com This approach would be invaluable for unambiguously assigning the signals in the NMR spectra of this compound, particularly for the quaternary carbons and the protons on the substituted ring.

Beyond static properties, computational modeling is instrumental in elucidating reaction mechanisms. wikipedia.org By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies (energy barriers), and compare different possible reaction pathways.

For derivatives of this compound, computational studies could investigate mechanisms such as nucleophilic aromatic substitution at the bromine-bearing C7 position. DFT calculations can model the approach of a nucleophile, locate the transition state structure for the reaction, and determine the reaction's thermodynamic and kinetic feasibility by calculating the Gibbs free energy of activation (ΔG‡). For example, in a study of a nucleophilic attack on a 4-aminoquinoline (B48711) derivative, DFT calculations were used to determine the standard enthalpy (ΔrHθ) and Gibbs free energy (ΔrGθ) of the reaction, corroborating the proposed mechanism. This type of investigation provides a molecule-by-molecule picture of the reaction, offering insights that are difficult to obtain through experimental means alone.

Applications in Advanced Chemical Systems and Materials Science

Role as Key Synthetic Intermediates in Organic Synthesis

The strategic placement of functional groups in 7-Bromo-2-methylquinolin-8-amine makes it a valuable precursor in organic synthesis, enabling the construction of multi-functionalized heterocyclic compounds and more elaborate molecular architectures.

Precursors for Multi-Functionalized Heterocyclic Compounds

A significant application of 8-aminoquinoline (B160924) derivatives, including this compound, lies in their role as precursors for the synthesis of multi-functionalized heterocyclic compounds, most notably phenanthrolines. The Povarov reaction, an aza-Diels-Alder reaction, provides a pathway to synthesize substituted 8-aminoquinolines and 1,10-phenanthrolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. nih.govresearchgate.netnih.gov This approach highlights the utility of the 8-aminoquinoline core in building more complex heterocyclic systems.

The synthesis of phenanthroline derivatives is of particular interest due to their widespread applications as ligands in coordination chemistry and catalysis. The general synthetic strategy involves the condensation of an 8-aminoquinoline with a suitable partner to form the additional aromatic ring. For instance, substituted phenanthrolines can be prepared through reactions involving 8-aminoquinolines, demonstrating the importance of this class of compounds as synthetic intermediates. nih.govresearchgate.netnih.gov

| Precursor | Reaction Type | Product Class | Significance |

| 8-Aminoquinoline derivatives | Povarov Reaction | Substituted 1,10-Phenanthrolines | Access to functionalized chelating ligands |

| This compound | Cyclization/Condensation Reactions | Functionalized Phenanthrolines | Building blocks for advanced materials |

Building Blocks for Elaborate Organic Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound can be envisioned as a foundational unit for constructing more elaborate organic architectures. The phenanthroline ligands derived from this compound can be further functionalized or used as scaffolds to build larger, polycyclic aromatic systems. The presence of the bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, which can be employed to append additional molecular fragments and extend the π-system of the molecule. This step-wise construction allows for the creation of complex and well-defined organic structures with tailored properties.

Development of Chemosensor and Chemical Probe Molecules

The inherent coordination capabilities and potential for fluorescence modulation make quinoline (B57606) derivatives, and by extension this compound, attractive candidates for the development of chemosensors and chemical probes for ion detection and as ligands in coordination chemistry.

Design and Synthesis of Quinoline Derivatives for Ion Detection

Quinoline-based compounds are frequently employed in the design of fluorescent probes for the detection of various metal ions. rsc.orgnih.gov Derivatives of 8-aminoquinoline are recognized as effective fluorogenic chelators, particularly for zinc (Zn²⁺) ions. nih.gov The general principle involves the quinoline moiety acting as a fluorophore which, upon complexation with a metal ion, exhibits a change in its fluorescence properties, such as enhancement or quenching. nih.gov

The design of such chemosensors often involves the introduction of specific recognition units to the quinoline core to achieve selectivity for a particular ion. While direct studies employing this compound as a chemosensor are not extensively documented, its 8-aminoquinoline core provides a strong basis for its potential in this area. The amino group and the quinoline nitrogen can act as a bidentate chelation site for metal ions. The electronic properties of the quinoline ring system can be fine-tuned by its substituents, which in turn can influence the photophysical response upon ion binding. For example, quinoline-based fluorescent probes have been successfully designed for the selective detection of copper ions (Cu²⁺). rsc.orgnih.gov

| Target Ion | Sensor Design Principle | Potential Role of this compound |

| Zn²⁺ | 8-Aminoquinoline as a fluorogenic chelator | The 8-aminoquinoline core can bind Zn²⁺, leading to a fluorescent response. |

| Cu²⁺ | Quinoline moiety as a building block for selective probes | The quinoline framework can be functionalized to create a selective binding pocket for Cu²⁺. |

| Fe³⁺ | Luminescent MOFs with quinoline linkers | Derivatives could serve as ligands in MOFs for Fe³⁺ sensing. rsc.orgrsc.orgnih.gov |

Ligand Applications in Coordination Chemistry for Non-Biological Systems

The 8-aminoquinoline scaffold is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov The coordination typically occurs through the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group. nih.gov This chelating ability makes this compound a valuable ligand for the synthesis of coordination complexes with interesting structural and electronic properties.

For example, (8-amino)quinoline and its derivatives have been shown to form stable complexes with rhenium(I) tricarbonyl halides. nih.gov The resulting complexes have been characterized by single-crystal X-ray diffraction, confirming the bidentate coordination mode of the ligand. nih.gov The presence of the bromo and methyl substituents on the quinoline ring of this compound can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting coordination complex. These complexes can find applications in areas such as catalysis and materials science.

Contribution to the Synthesis of Advanced Functional Materials

The derivatives of this compound, particularly the phenanthrolines, are instrumental in the synthesis of advanced functional materials such as metal-organic frameworks (MOFs) and as precursors to N-heterocyclic carbene (NHC) ligands for catalysis.

The phenanthroline ligands, which can be synthesized from 8-aminoquinolines, are excellent building blocks for the construction of MOFs. nih.govresearchgate.netrsc.orgosti.govaip.org These porous, crystalline materials are of great interest for a wide range of applications, including gas storage, separation, and catalysis. The incorporation of phenanthroline ligands into MOFs can impart specific functionalities, such as luminescence and catalytic activity. researchgate.netrsc.orgrsc.orgnih.govosti.govmdpi.comresearchgate.netresearchgate.net For instance, phenanthroline-based MOFs have been developed as catalysts for C-H amination reactions and have shown luminescent properties for sensing applications. rsc.orgrsc.orgnih.govosti.gov

Furthermore, the phenanthroline scaffold can be a precursor to the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have emerged as powerful ligands in organometallic chemistry and catalysis. nih.govacs.orgcapes.gov.brresearchgate.netresearchgate.netnih.govscripps.eduacs.orgtandfonline.come-bookshelf.de The strong σ-donating ability of NHC ligands leads to the formation of highly stable metal complexes that are active in a wide variety of catalytic transformations. The synthesis of NHC precursors often involves the cyclization of diamine derivatives, which can be accessed from phenanthroline structures. The resulting quinoline-fused NHC ligands could offer unique steric and electronic properties for catalytic applications.

| Advanced Material | Role of this compound Derivative | Key Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Precursor to phenanthroline ligands | Porosity, luminescence, catalysis (e.g., C-H amination), ion sensing. researchgate.netrsc.orgrsc.orgnih.govosti.gov |

| N-Heterocyclic Carbene (NHC) Catalysts | Precursor to phenanthroline-based NHC ligands | Strong σ-donating ligands, high stability of metal complexes, broad catalytic applications. nih.govtandfonline.com |

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional and Stereoselective Synthetic Routes

While classical methods like the Skraup or Doebner-von Miller reactions followed by functional group manipulations could potentially be used to synthesize 7-Bromo-2-methylquinolin-8-amine, future research is likely to focus on more modern and efficient synthetic strategies. The development of unconventional synthetic routes that offer high yields, regioselectivity, and stereoselectivity is a key area of interest.

One promising approach is the use of metal-catalyzed cross-coupling reactions. For instance, a robust route to the key intermediate, 7-bromo-4-chloroquinoline, has been developed, which allows for selective diversification of the quinoline (B57606) core. nih.gov Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which provides a mild and efficient pathway to substituted quinolines. nih.gov The Povarov reaction, an inverse-demand aza-Diels-Alder reaction, also presents a viable strategy for the synthesis of substituted 8-aminoquinolines from simple starting materials. rsc.org

Future research could focus on adapting these contemporary methods for the specific synthesis of this compound. This could involve the development of one-pot, multi-component reactions that combine commercially available starting materials under mild conditions, potentially catalyzed by inexpensive and environmentally benign metals like iron. rsc.org

Investigation of Novel Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its distinct functional groups and the electronic nature of the quinoline ring. The quinoline system generally undergoes electrophilic substitution at the 5- and 8-positions and nucleophilic substitution at the 2- and 4-positions. youtube.com The presence of the amino group at the 8-position and the bromo group at the 7-position significantly influences this reactivity.

The bromine atom at the 7-position is a versatile handle for a variety of chemical transformations. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, allowing for the synthesis of a library of derivatives. The reactivity of halogens in displacement reactions is a well-established principle, where a more reactive halogen can displace a less reactive one. youtube.com

The 8-amino group is also a site for diverse chemical modifications. It can be acylated, alkylated, or used as a directing group for C-H activation at other positions on the quinoline ring. wikipedia.orgnih.gov The interplay between the amino and bromo groups could lead to interesting intramolecular cyclization reactions, forming novel heterocyclic systems. Future research will likely explore these transformation pathways to generate new chemical entities with unique properties.

Rational Design of Advanced Chemical Scaffolds for Broad Chemical Applications

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activity and photophysical properties. nih.govacs.orgresearchgate.net The specific substitution pattern of this compound makes it an excellent starting point for the rational design of advanced chemical scaffolds.

By strategically modifying the three key positions—the bromo group at C7, the amino group at C8, and the methyl group at C2—it is possible to fine-tune the electronic and steric properties of the molecule. This allows for the creation of highly modular and tunable scaffolds for various applications. For example, the quinoline core can be engineered to create fluorescent probes for live-cell imaging by introducing electron-donating and electron-withdrawing groups to control the photophysical properties. nih.govacs.orgnih.gov

The 8-aminoquinoline (B160924) moiety is a known chelating agent and has been incorporated into various bioactive molecules. wikipedia.org This suggests that derivatives of this compound could be designed as novel ligands for metal catalysis or as therapeutic agents. The rational design of such scaffolds, guided by computational modeling, can lead to the development of molecules with enhanced activity and selectivity. researchgate.netresearchgate.net

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry

The integration of experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new chemical entities based on the this compound scaffold. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the molecule's structure, properties, and reactivity. mdpi.comresearchgate.netmdpi.com

DFT calculations can be used to predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential as a corrosion inhibitor or in electronic materials. researchgate.netresearchgate.net Molecular docking studies can be employed to predict the binding affinity of derivatives with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov

The synergy between these computational predictions and experimental validation is key. For example, computational models can predict the most promising synthetic routes or the derivatives with the most desirable properties, which can then be synthesized and tested in the lab. This iterative cycle of prediction and experimentation can significantly streamline the research process, leading to a more efficient and rational approach to chemical discovery. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 7-bromo-2-methylquinolin-8-amine, and how can reaction conditions be optimized?

The synthesis of brominated quinoline derivatives often involves nucleophilic substitution or condensation reactions. For example, in a related compound, (8-bromo-quinolin-2-ylmethyl)-methylamine (C₁₁H₁₁BrN₂), methylamine was reacted with a brominated precursor in tetrahydrofuran (THF), followed by extraction with ethyl acetate and purification via column chromatography (MeOH:DCM 1:99) to achieve 96% yield . Key optimization parameters include:

- Solvent choice : THF or methanol are common for brominated intermediates due to their polarity and miscibility.

- Reaction time : Short reaction times (e.g., 30 minutes) minimize side reactions.

- Purification : Gradient column chromatography resolves polar byproducts.

For this compound, Friedlander condensations (e.g., between acetylacetone and brominated aniline derivatives) could be adapted, with temperature control to avoid over-bromination .

Q. Which analytical techniques are most reliable for characterizing this compound?

Critical characterization methods include:

- ¹H NMR : Aromatic protons in quinoline derivatives appear between δ 7.2–8.4 ppm, with coupling constants (J = 7.2–8.4 Hz) confirming substitution patterns .

- Mass spectrometry : Electron ionization (EI) or FABMS detects molecular ion clusters (e.g., m/z 251/253 [M⁺H/M⁺2⁺H] for brominated analogs) .

- Elemental analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., C: 52.61% calc. vs. 52.17% found) may indicate residual solvents or incomplete purification .

Q. How can purification challenges arising from brominated byproducts be addressed?

Brominated intermediates often form regioisomers or di-brominated contaminants. Strategies include:

- Chromatographic separation : Use silica gel columns with non-polar solvent systems (e.g., DCM:MeOH 99:1) to resolve brominated isomers .

- Recrystallization : Ethanol or acetone at controlled cooling rates yields high-purity crystals, as demonstrated for 5,7-dibromo-2-methylquinolin-8-ol .

Advanced Research Questions

Q. How do halogen bonding and crystal packing influence the solid-state properties of this compound?

X-ray crystallography of analogous compounds (e.g., 5,7-dibromo-2-methylquinolin-8-ol) reveals:

- Hydrogen bonding : O–H⋯N interactions (d = 2.707 Å, θ = 157°) stabilize dimer formation .

- Halogen interactions : Type I Br⋯Br contacts (d = 3.628 Å, θ = 143.3°) contribute to 3D packing .

- Planarity : RMS deviations <0.04 Å indicate minimal steric hindrance, favoring π-π stacking in derivatives with electron-withdrawing groups .

Q. How should researchers resolve discrepancies in elemental analysis data for brominated quinolines?

Discrepancies (e.g., C: 52.61% calc. vs. 52.17% found ) may arise from:

- Incomplete drying : Residual solvents (e.g., THF, MeOH) alter C/H ratios. Use high-vacuum drying (0.1 mmHg, 24 hr).

- Halogen loss : Thermal decomposition during combustion analysis. Validate via independent techniques like X-ray fluorescence (XRF).

Q. What strategies enhance regioselectivity in bromination reactions of 2-methylquinolin-8-amine derivatives?

- Directing groups : The amine group at C8 directs electrophilic bromination to C7 via resonance stabilization .

- Steric control : Methyl groups at C2 hinder bromination at adjacent positions, favoring C5/C7 substitution .

- Lewis acid catalysis : FeBr₃ or AlBr₃ enhances selectivity in polar aprotic solvents (e.g., DMF) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify reactive sites (e.g., C7-Br for Suzuki-Miyaura coupling).

- NBO analysis : Quantify charge distribution; bromine’s σ-hole (positive electrostatic potential) facilitates oxidative addition to Pd(0) .

Q. What are the implications of pH and solvent polarity on the stability of this compound?

- Acidic conditions : Protonation of the C8 amine (pKa ~4.5) increases solubility but risks demethylation.

- Basic conditions : Deprotonation may trigger elimination reactions. Stability studies in buffered solutions (pH 3–9) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.